Home > Products > Screening Compounds P26618 > Trimetrexate glucuronate
Trimetrexate glucuronate - 82952-64-5

Trimetrexate glucuronate

Catalog Number: EVT-426207
CAS Number: 82952-64-5
Molecular Formula: C25H33N5O10
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimetrexate glucuronate is a nonclassical antifolate compound developed as an alternative antineoplastic agent for tumors, particularly sarcomas, that have developed resistance to methotrexate. [] It is a dihydrofolate reductase inhibitor. []

Future Directions
  • Combination Therapies: Further research could explore the efficacy of trimetrexate glucuronate in combination with other chemotherapeutic agents for enhanced anticancer activity. [, , , ]

Methotrexate

Compound Description: Methotrexate is an antineoplastic antimetabolite with immunosuppressant properties. It competitively inhibits dihydrofolate reductase (DHFR) [, ], an enzyme crucial for folate metabolism and DNA synthesis.

Relevance: Trimetrexate glucuronate was developed as a potential alternative to methotrexate for treating tumors, particularly sarcomas, that had developed resistance to methotrexate []. Both compounds are dihydrofolate reductase inhibitors, but trimetrexate glucuronate belongs to the non-classical folate antagonist category [].

Leucovorin

Relevance: Leucovorin is used in conjunction with trimetrexate glucuronate to mitigate its toxicity. For instance, a study investigating trimetrexate glucuronate's effect on Kaposi's sarcoma in an AIDS patient utilized leucovorin rescue during treatment []. Similar combined use is seen in studies assessing trimetrexate glucuronate's pharmacokinetics [], its efficacy against non-small cell lung cancer [], and its use in treating Pneumocystis carinii pneumonia [].

Trimethoprim

Relevance: Trimethoprim, specifically when combined with sulfamethoxazole (TMP/SMX), serves as a primary treatment option for Pneumocystis carinii pneumonia (PCP) []. Trimetrexate glucuronate is considered a salvage therapy for PCP in cases where patients are intolerant or unresponsive to TMP/SMX.

Sulfamethoxazole

Relevance: Similar to trimethoprim, sulfamethoxazole, in combination with trimethoprim (TMP/SMX), constitutes a primary treatment for Pneumocystis carinii pneumonia (PCP) []. Trimetrexate glucuronate's role in treating PCP is typically reserved for patients who fail to respond to or cannot tolerate TMP/SMX therapy.

Dapsone

Relevance: A study investigated the pharmacokinetic interaction between trimetrexate and dapsone in AIDS patients with Pneumocystis carinii pneumonia []. The research aimed to determine if co-administration of these drugs led to any significant alterations in their pharmacokinetic profiles.

Monoacetyldapsone

Relevance: Alongside dapsone, monoacetyldapsone was analyzed in a pharmacokinetic study involving trimetrexate []. The study examined the pharmacokinetic profiles of both dapsone and its metabolite when co-administered with trimetrexate in patients with Pneumocystis carinii pneumonia.

5-Fluorouracil (5-FU)

Relevance: Research explored using low-dose trimetrexate glucuronate alongside protracted 5-fluorouracil infusion for advanced pancreatic cancer treatment []. This combination aimed to enhance treatment efficacy while potentially mitigating side effects.

2,4-diamino-5-methyl-6-quinazolinecarboxylic acid

Compound Description: This compound is a metabolite of trimetrexate identified in rat urine. It's formed through N-dealkylation and oxidation of the parent drug [].

4'-O-desmethyl trimetrexate glucuronide

Compound Description: This metabolite, found in rat urine, is a glucuronide conjugate of 4'-O-desmethyl trimetrexate, indicating phase II metabolism of the drug [].

Trimetrexate-4'-O-desmethyl sulfate

Compound Description: Identified in rat urine, this metabolite suggests the formation of a sulfate conjugate with 4'-O-desmethyl trimetrexate [].

Pentostatin

Relevance: While structurally dissimilar to trimetrexate glucuronate, pentostatin was included in a study investigating proliferative bone lesions in rats []. This research highlighted the potential of certain anticancer compounds, despite different mechanisms of action, to induce similar bone marrow injury and subsequent bone formation.

CI-980

Relevance: CI-980, although structurally different from trimetrexate glucuronate, was part of a study examining its effects on bone marrow and bone formation in rats []. Like pentostatin, its inclusion underscores that diverse anticancer agents can lead to comparable bone-related side effects despite having distinct mechanisms of action.

Overview

Trimetrexate glucuronate is a synthetic derivative of trimetrexate, which is classified as a non-classical folate antagonist. It is primarily recognized for its role as an inhibitor of the enzyme dihydrofolate reductase. This compound is structurally related to methotrexate and has been utilized in clinical settings, particularly for treating opportunistic infections in immunocompromised patients and certain malignancies. Trimetrexate glucuronate was approved by the United States Food and Drug Administration in 1993 but has since seen limited use due to safety concerns and the availability of alternative treatments.

Source and Classification

Trimetrexate glucuronate is derived from trimetrexate, a quinazoline derivative. It belongs to the class of synthetic organic compounds and functions as a dihydrofolate reductase inhibitor. The compound's classification can be summarized as follows:

  • Chemical Class: Synthetic organic
  • Mechanism of Action: Dihydrofolate reductase inhibition
  • Therapeutic Uses: Treatment of Pneumocystis carinii pneumonia and certain cancers
Synthesis Analysis

The synthesis of trimetrexate glucuronate involves several chemical processes. The primary method for synthesizing this compound includes:

  1. Starting Materials: The synthesis begins with a quinazoline derivative.
  2. Chemical Modifications: Key reactions involve oxidative O-demethylation followed by conjugation with glucuronic acid to form the glucuronate salt.
  3. Crystallization: The final product can be isolated through crystallization techniques to obtain a pure crystalline form of trimetrexate glucuronate .
Molecular Structure Analysis

The molecular structure of trimetrexate glucuronate can be described by its chemical formula and key structural features:

  • Chemical Formula: C25_{25}H33_{33}N5_5O10_{10}
  • Molar Mass: 549.57 g/mol
  • Structural Characteristics: The compound features a quinazoline backbone with multiple functional groups that contribute to its biological activity.

The three-dimensional structure can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Trimetrexate glucuronate undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Inhibition Reaction: It acts as a competitive inhibitor of dihydrofolate reductase, leading to decreased levels of tetrahydrofolate, which is essential for DNA synthesis.
  2. Metabolic Pathways: The compound is metabolized primarily through oxidative pathways, resulting in conjugation with glucuronic acid or sulfate .
  3. Elimination Reactions: Approximately 10% to 30% of the administered dose is excreted unchanged in urine, highlighting its renal clearance mechanism.
Mechanism of Action

The mechanism by which trimetrexate glucuronate exerts its effects involves several key processes:

  1. Inhibition of Dihydrofolate Reductase: By binding competitively to the active site of dihydrofolate reductase, trimetrexate glucuronate prevents the conversion of dihydrofolate to tetrahydrofolate.
  2. Disruption of Nucleotide Synthesis: This inhibition leads to reduced thymidylate biosynthesis, impairing DNA and RNA synthesis, ultimately resulting in cell death .
  3. Target Cells: The most affected cells are those that proliferate rapidly, such as cancer cells and cells in the bone marrow.
Physical and Chemical Properties Analysis

Trimetrexate glucuronate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline powder.
  • Solubility: Soluble in water, which facilitates its administration via injection.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or light exposure.

Key physicochemical parameters include:

  • pH Stability Range: Typically stable within a pH range conducive for intravenous administration.
  • Half-Life: Approximately 11 to 20 hours, depending on individual patient factors .
Applications

Trimetrexate glucuronate has been utilized in various scientific and clinical applications:

  • Clinical Use in Infections: Primarily used in combination with leucovorin for treating Pneumocystis carinii pneumonia in patients with compromised immune systems.
  • Cancer Treatment Investigations: Explored as a treatment option for methotrexate-resistant tumors, including certain types of skin lymphoma and leiomyosarcoma .
  • Research Applications: Studied for its potential use in other therapeutic areas due to its unique mechanism of action against rapidly dividing cells.

Properties

CAS Number

82952-64-5

Product Name

Trimetrexate glucuronate

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Molecular Formula

C25H33N5O10

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)

InChI Key

ZCJXQWYMBJYJNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Synonyms

NeuTrexin
NSC 352122
NSC-352122
trimetrexate glucuronate
trimetrexate glucuronic acid combination

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.